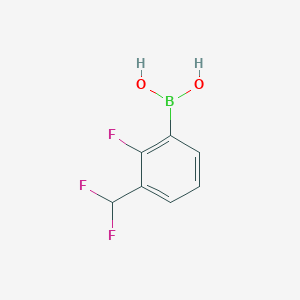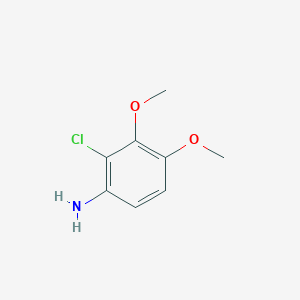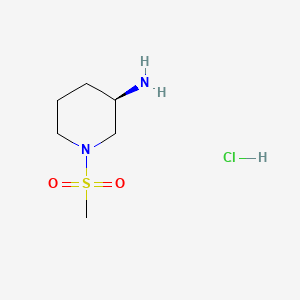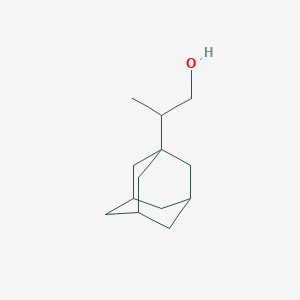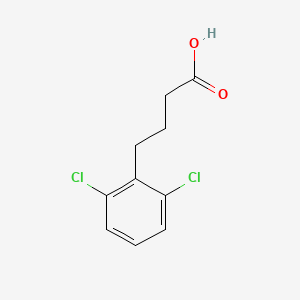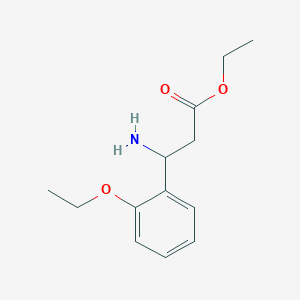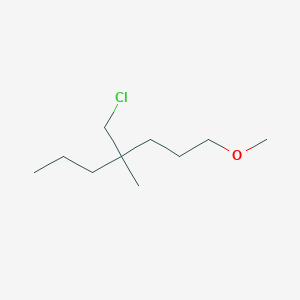
4-(Chloromethyl)-1-methoxy-4-methylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-methoxy-4-methylheptane is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and a methyl group attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxy-4-methylheptane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-methyl-1-methoxyheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methoxy-4-methylheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include alcohols, amines, and ethers, depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Chloromethyl)-1-methoxy-4-methylheptane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chloromethyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methoxy-4-methylheptane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.
1-Chloromethyl-4-methylbenzene: Similar in having both chloromethyl and methyl groups but differs in the aromatic ring structure.
4-Methoxy-1-methylbenzene: Similar in having a methoxy group but differs in the aromatic ring structure.
Uniqueness
4-(Chloromethyl)-1-methoxy-4-methylheptane is unique due to its combination of a chloromethyl group, a methoxy group, and a methyl group on a heptane backbone
Properties
Molecular Formula |
C10H21ClO |
|---|---|
Molecular Weight |
192.72 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methoxy-4-methylheptane |
InChI |
InChI=1S/C10H21ClO/c1-4-6-10(2,9-11)7-5-8-12-3/h4-9H2,1-3H3 |
InChI Key |
AITLDAAKPBRMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCCOC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


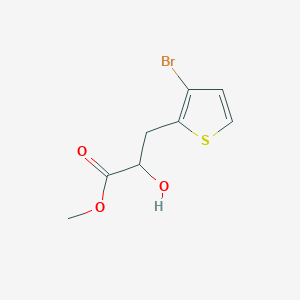
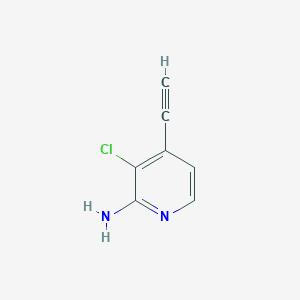
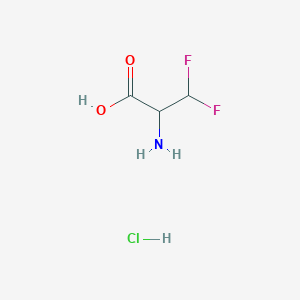
![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
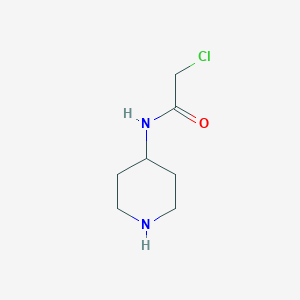
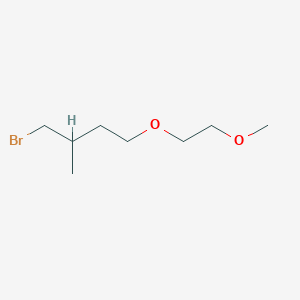
![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
